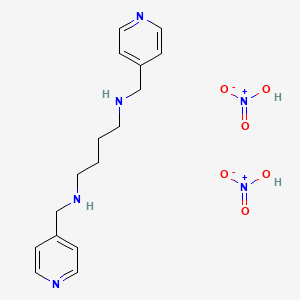![molecular formula C12H11Cl2OP B14250640 [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride CAS No. 391642-66-3](/img/structure/B14250640.png)
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic dichloride group attached to a naphthalene ring via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride typically involves the reaction of 2-(naphthalen-1-yl)ethanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The general reaction scheme is as follows:
2-(Naphthalen-1-yl)ethanol+PCl3→[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form [2-(Naphthalen-1-yl)ethyl]phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonic esters and amides can be formed.
Hydrolysis Products: [2-(Naphthalen-1-yl)ethyl]phosphonic acid and hydrochloric acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including phosphonic esters and amides.
Materials Science:
Biological Studies: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Mécanisme D'action
The mechanism of action of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride involves its interaction with nucleophiles, leading to the formation of substituted products. The phosphonic dichloride group is highly reactive towards nucleophiles, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Naphthalen-1-yl)ethyl]phosphonic acid: The hydrolysis product of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride.
[2-(Naphthalen-1-yl)ethyl]phosphonic esters: Formed by the substitution of chlorine atoms with alcohols.
[2-(Naphthalen-1-yl)ethyl]phosphonic amides: Formed by the substitution of chlorine atoms with amines.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various substituted products. Its ability to undergo multiple types of reactions makes it a valuable reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
391642-66-3 |
|---|---|
Formule moléculaire |
C12H11Cl2OP |
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
1-(2-dichlorophosphorylethyl)naphthalene |
InChI |
InChI=1S/C12H11Cl2OP/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
Clé InChI |
OEVAQBUUZBAWOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)


![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
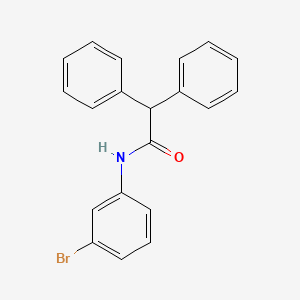
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
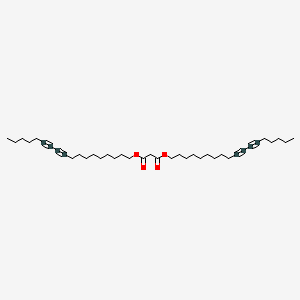
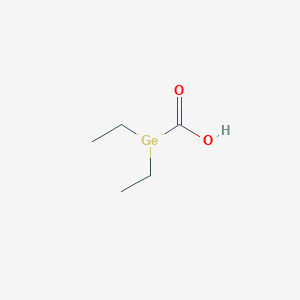
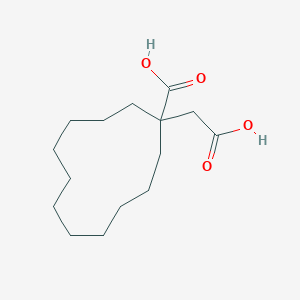
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
